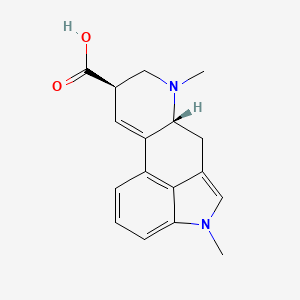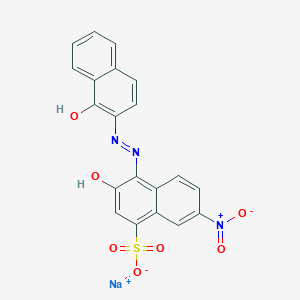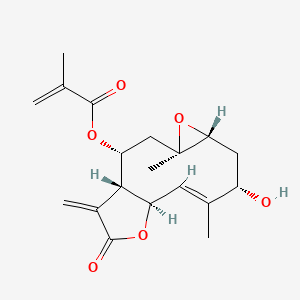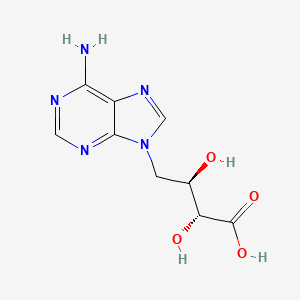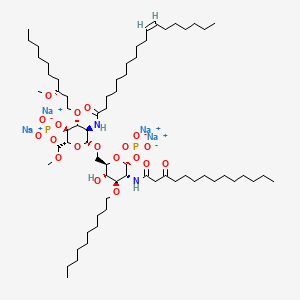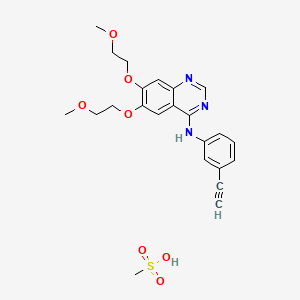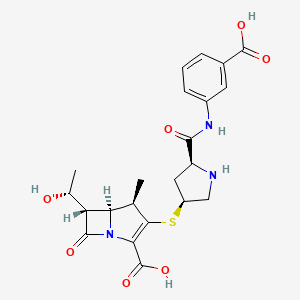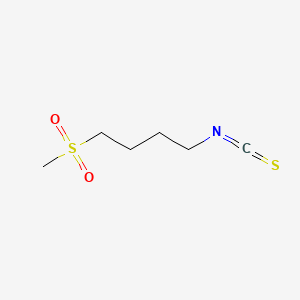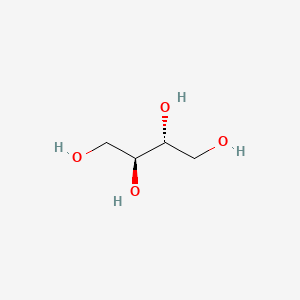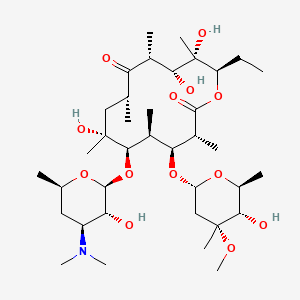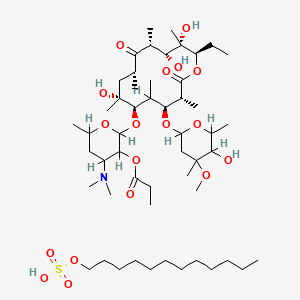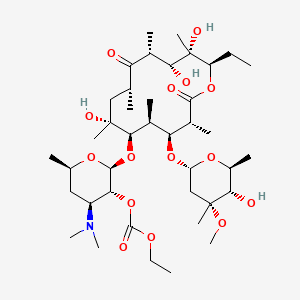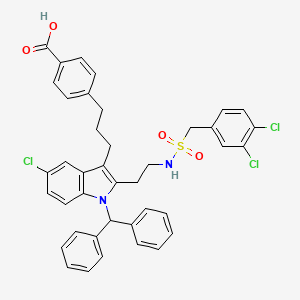
Efipladib
概述
描述
Efipladib is a small molecule drug initially developed by Pfizer Inc. It is a potent, selective, and orally active inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). The compound has been studied for its potential therapeutic applications in various diseases, including immune system diseases, skin and musculoskeletal diseases, nervous system diseases, and respiratory diseases .
准备方法
依菲拉地布可以通过一系列涉及吲哚衍生物的化学反应合成。合成路线通常包括以下步骤:
吲哚衍生物的形成: 合成从制备吲哚衍生物开始,该衍生物作为依菲拉地布的核心结构。
取代反应: 进行各种取代反应以将官能团(如氯、磺酰基和二苯甲基)引入吲哚核心。
依菲拉地布的工业生产方法涉及优化这些合成路线,以实现高收率和纯度。反应条件,例如温度、溶剂和催化剂,被严格控制以确保依菲拉地布的有效生产。
化学反应分析
依菲拉地布经历几种类型的化学反应,包括:
氧化: 依菲拉地布可以发生氧化反应,导致形成各种氧化产物。
还原: 还原反应可用于修饰依菲拉地布上的官能团,从而导致该化合物的不同还原形式。
这些反应中常用的试剂和条件包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂(例如碳载钯)。这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
作用机制
依菲拉地布通过抑制cPLA2α的活性发挥作用,cPLA2α是一种水解膜甘油磷脂以释放花生四烯酸和溶血磷脂的酶。这些产物与各种细胞过程有关,包括炎症和癌细胞增殖。 通过抑制cPLA2α,依菲拉地布减少了前炎症介质(如前列腺素和白三烯)的产生,从而发挥抗炎和抗癌作用 .
相似化合物的比较
依菲拉地布在cPLA2α抑制剂中是独一无二的,因为它具有高效力、选择性和口服生物利用度。类似的化合物包括:
吡咯苯酮: 另一种cPLA2α抑制剂,具有不同的化学结构但具有类似的作用机制。
AACOCF3: 一种三氟甲基酮衍生物,它抑制cPLA2α,但与依菲拉地布相比效力较低。
花生四烯酰基氟磷酸甲酯 (MAFP): 一种有效的cPLA2α抑制剂,具有不同的化学结构和作用机制.
依菲拉地布独特的化学结构和高选择性使其成为研究cPLA2α及其在各种疾病中的作用的宝贵工具。
属性
CAS 编号 |
381683-94-9 |
|---|---|
分子式 |
C40H35Cl3N2O4S |
分子量 |
746.1 g/mol |
IUPAC 名称 |
4-[3-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |
InChI |
InChI=1S/C40H35Cl3N2O4S/c41-32-19-21-37-34(25-32)33(13-7-8-27-14-17-31(18-15-27)40(46)47)38(22-23-44-50(48,49)26-28-16-20-35(42)36(43)24-28)45(37)39(29-9-3-1-4-10-29)30-11-5-2-6-12-30/h1-6,9-12,14-21,24-25,39,44H,7-8,13,22-23,26H2,(H,46,47) |
InChI 键 |
HIZOPJQOPKRKFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-(3-(5-chloro-2-(2-(((3,4-dichlorobenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid efipladi |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
